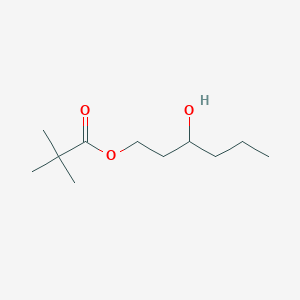

3-Hydroxyhexyl 2,2-dimethylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

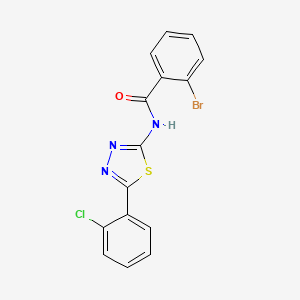

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the design, synthesis, and biological testing of 16 compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs have been reported .Molecular Structure Analysis

The InChI code for 3-Hydroxyhexyl 2,2-dimethylpropanoate is 1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

The storage temperature for 3-Hydroxyhexyl 2,2-dimethylpropanoate is room temperature, and it should be kept in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Cancer Research and Treatment

- Antitumor Activities : Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit significant antitumor activities. These complexes, including compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, have shown inhibitory actions against human colorectal carcinoma cells (HCT-116) while being non-toxic to normal cells (HEK-293) (Aboelmagd et al., 2021).

- Potential HDAC Inhibitors : Compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure have been investigated as potential histone deacetylase inhibitors (HDACIs). Some synthesized compounds exhibited promising antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (El-Rayes et al., 2019).

Chemical Synthesis and Industrial Applications

- Odor Threshold Studies : Research on branched esters including methyl 2,2-dimethylpropanoate, an analog of 3-Hydroxyhexyl 2,2-dimethylpropanoate, revealed that these esters generally have lower odor thresholds compared to their straight-chain counterparts. This information is valuable for fragrance and flavor industries (Takeoka et al., 1995).

- Synthesis Optimization : Studies have been conducted to optimize the synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a key component in the structure of 3-Hydroxyhexyl 2,2-dimethylpropanoate. These include exploring the effects of reaction temperature and concentration on yield (Jiang, 2004).

Pharmaceutical Intermediates

- Efficient Preparation of Pharmaceutical Intermediates : The Negishi coupling protocol was developed for the preparation of 3-aryl-2,2-dimethylpropanoates, which are key intermediates in pharmaceutical synthesis. This method provides easier access to these intermediates compared to traditional methods (Kwak et al., 2009).

Magnetic Properties Research

- Magnetic Property Studies : Investigations into the magnetic properties of dimeric copper(II) 2,2-dimethylpropanoate complexes have provided insights into their potential applications in materials science and related fields (Muto et al., 1986).

Zukünftige Richtungen

The future directions for the study of 3-Hydroxyhexyl 2,2-dimethylpropanoate and related compounds could involve further exploration of their potential as HDACIs, given the importance of this class of compounds in cancer treatment . Additionally, the development of more environmentally friendly synthesis methods could be a focus of future research .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the proliferation of colon cancer cells

Mode of Action

It’s known that similar compounds interact with their targets to inhibit cell proliferation . The compound’s interaction with its targets and the resulting changes would require further investigation.

Biochemical Pathways

It’s known that similar compounds can affect cell proliferation pathways . More research is needed to fully understand the affected pathways and their downstream effects.

Eigenschaften

IUPAC Name |

3-hydroxyhexyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSLAYNROQKKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexyl 2,2-dimethylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)

![1-phenyl-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2419205.png)

![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)